molecular formula C19H20N2O4S B3654005 DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

Cat. No.: B3654005
M. Wt: 372.4 g/mol
InChI Key: BURRPRGPJQFHGO-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE: is an organic compound with a complex structure that includes a phenethylamino group and a carbothioyl group attached to an isophthalate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method starts with the preparation of the isophthalate core, followed by the introduction of the phenethylamino and carbothioyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The phenethylamino group may interact with receptors or enzymes, while the carbothioyl group can participate in redox reactions or form covalent bonds with biomolecules. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Dimethyl 5-aminoisophthalate
  • Dimethyl 5-iodoisophthalate
  • Dimethyl 5-ethynylisophthalate

Comparison: DIMETHYL 5-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to the presence of both phenethylamino and carbothioyl groups, which confer distinct chemical and biological properties. In contrast, similar compounds like dimethyl 5-aminoisophthalate, dimethyl 5-iodoisophthalate, and dimethyl 5-ethynylisophthalate have different substituents that affect their reactivity and applications.

Properties

IUPAC Name

dimethyl 5-(2-phenylethylcarbamothioylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-24-17(22)14-10-15(18(23)25-2)12-16(11-14)21-19(26)20-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRPRGPJQFHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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